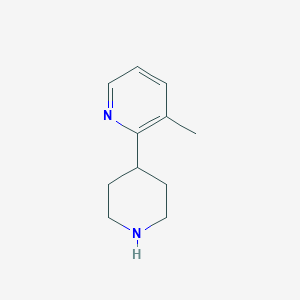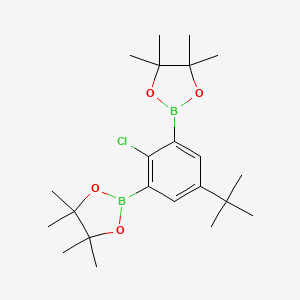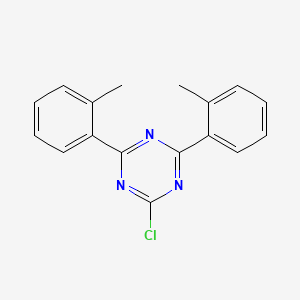![molecular formula C5H11ClS2 B13345582 Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane, also known as 2-chloroethyl methyl sulfide, is an organic compound with the molecular formula C3H7ClS. It is a colorless to light yellow liquid with a characteristic sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane typically involves the reaction of 2-chloroethyl sulfide with methyl chloride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves the use of β-hydroxyethyl methyl sulfide dissolved in dry chloroform. Thionyl chloride is added to this solution while stirring and heating. After the reaction is complete, chloroform is removed by distillation under reduced pressure, and the product is collected .
化学反応の分析
Types of Reactions
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl sulfides.
科学的研究の応用
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other chemicals
作用機序
The mechanism of action of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves its reactivity with nucleophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of various products. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Sulfur mustard: A well-known chemical warfare agent with similar reactivity.
2-Chloroethyl methyl ether: Similar reactivity but with an ether linkage instead of a sulfide
Uniqueness
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane is unique due to its specific reactivity profile and its applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
特性
分子式 |
C5H11ClS2 |
|---|---|
分子量 |
170.7 g/mol |
IUPAC名 |
1-(2-chloroethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H11ClS2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 |
InChIキー |
LSGCLBQBQTUDIN-UHFFFAOYSA-N |
正規SMILES |
CSCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
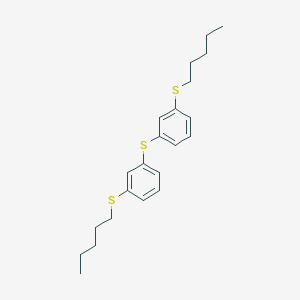

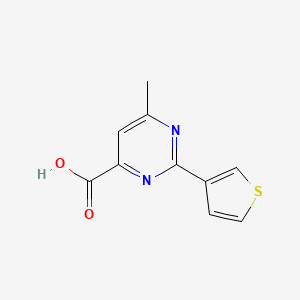
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
